N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide
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Overview
Description
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide is a synthetic organic compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a unique combination of a chromane ring and a pyrimidinone moiety, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the chromane-2-carboxylic acid, followed by the introduction of the pyrimidinone moiety through a series of condensation and cyclization reactions. The final step would involve the formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Scale-up processes would also consider factors such as cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be studied for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Medicine: The compound could be investigated for its pharmacological effects and potential as a drug candidate.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)chromane-2-carboxamide include other chromane derivatives and pyrimidinone-containing molecules. Examples might include:
- Chromane-2-carboxylic acid derivatives
- Pyrimidinone-based compounds
Uniqueness
The uniqueness of this compound lies in its combined structure of a chromane ring and a pyrimidinone moiety. This combination may confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(17-9-11-19-10-3-8-18-16(19)21)14-7-6-12-4-1-2-5-13(12)22-14/h1-5,8,10,14H,6-7,9,11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHDDUFRODIKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCCN3C=CC=NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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